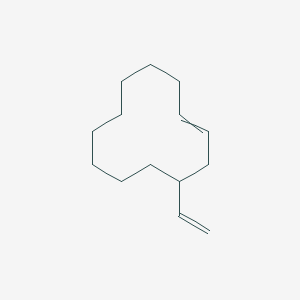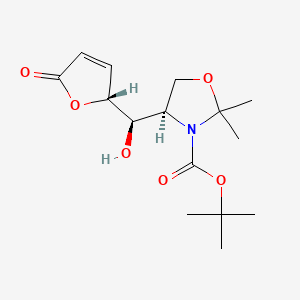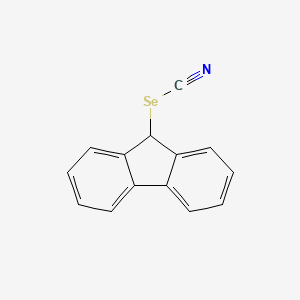
1-Chloropropane-1,1-diol;nitric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloropropane-1,1-diol;nitric acid is a chemical compound that combines the properties of a halogenoalkane and an alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chloropropane-1,1-diol can be synthesized through the reaction of 1-chloropropane with nitric acid under controlled conditions. The reaction typically involves the use of a halogenating agent such as phosphorus pentachloride or sodium chloride with concentrated sulfuric acid . The reaction conditions often require heating under reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of 1-chloropropane-1,1-diol involves large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. The use of continuous reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloropropane-1,1-diol undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, resulting in the formation of alcohols.
Elimination: The compound can undergo elimination reactions to form alkenes by the removal of hydrogen halides.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, potassium hydroxide, and ethanol. The reactions are typically carried out under reflux conditions to ensure complete conversion .
Major Products
The major products formed from these reactions include alcohols, alkenes, and other substituted compounds depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Chloropropane-1,1-diol has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-chloropropane-1,1-diol involves its reactivity as a halogenoalkane and an alcohol. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, leading to the formation of various products . The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out .
Comparación Con Compuestos Similares
Similar Compounds
1-Chloropropane: A simpler halogenoalkane with similar reactivity but lacking the hydroxyl group.
2-Chloropropane: Another isomer with different reactivity due to the position of the chlorine atom.
1,2-Dichloropropane: A compound with two chlorine atoms, leading to different reactivity and applications.
Uniqueness
1-Chloropropane-1,1-diol is unique due to the presence of both a chlorine atom and a hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts .
Propiedades
Número CAS |
113818-13-6 |
|---|---|
Fórmula molecular |
C3H8ClNO5 |
Peso molecular |
173.55 g/mol |
Nombre IUPAC |
1-chloropropane-1,1-diol;nitric acid |
InChI |
InChI=1S/C3H7ClO2.HNO3/c1-2-3(4,5)6;2-1(3)4/h5-6H,2H2,1H3;(H,2,3,4) |
Clave InChI |
NTGAEQAGKUWASY-UHFFFAOYSA-N |
SMILES canónico |
CCC(O)(O)Cl.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Chloro-7-oxo-7lambda~5~-[1,4]benzoxazino[2,3-b]phenoxazine](/img/structure/B14293116.png)

![3-(3-Phenyl-1H-pyrazol-1-yl)-1H-1lambda~6~-thieno[3,4-d][1,2]thiazole-1,1-dione](/img/structure/B14293129.png)




![4-[2-(3,4-Dichlorophenyl)hydrazinylidene]butanoic acid](/img/structure/B14293169.png)


![Benzene, 1-(methoxymethoxy)-2-[(1E)-2-phenylethenyl]-](/img/structure/B14293181.png)


